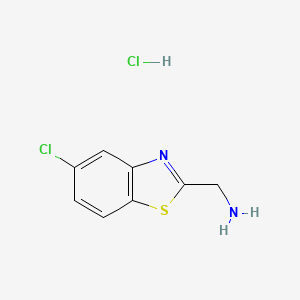

(5-Chloro-1,3-benzothiazol-2-yl)methanamine hydrochloride

CAS No.:

Cat. No.: VC17188006

Molecular Formula: C8H8Cl2N2S

Molecular Weight: 235.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8Cl2N2S |

|---|---|

| Molecular Weight | 235.13 g/mol |

| IUPAC Name | (5-chloro-1,3-benzothiazol-2-yl)methanamine;hydrochloride |

| Standard InChI | InChI=1S/C8H7ClN2S.ClH/c9-5-1-2-7-6(3-5)11-8(4-10)12-7;/h1-3H,4,10H2;1H |

| Standard InChI Key | JAEXXGJKRLVLSS-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=C1Cl)N=C(S2)CN.Cl |

Introduction

(5-Chloro-1,3-benzothiazol-2-yl)methanamine hydrochloride is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds characterized by a benzene ring fused to a thiazole ring. This compound is of significant interest in medicinal chemistry due to its unique structural features and biological activities.

Synthesis Methods

The synthesis of (5-Chloro-1,3-benzothiazol-2-yl)methanamine hydrochloride typically involves the condensation of 2-aminobenzenethiol with chloroacetaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzothiazole ring. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt.

Biological Activities

This compound exhibits notable biological activities, including antibacterial, antifungal, and anticancer properties. In antimicrobial applications, it may inhibit bacterial growth by interfering with essential enzymes or cellular processes. In anticancer research, it is believed to induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

(5-Chloro-1,3-benzothiazol-2-yl)methanamine hydrochloride is distinct from other compounds due to its specific substitution pattern and the presence of both chlorine and amine functional groups. This combination imparts unique chemical reactivity and biological activity. For comparison, compounds like (2-Chlorothiazol-5-yl)methanamine hydrochloride have a thiazole ring instead of a benzothiazole ring, while (5-Chloro-1,3-benzoxazol-2-yl)methanamine hydrochloride contains an oxazole ring.

Industrial Production and Future Directions

Industrial production of this compound involves scaling up the synthetic routes, potentially using continuous flow reactors and optimized reaction conditions to enhance yield and purity. Green chemistry approaches, such as microwave irradiation and one-pot multicomponent reactions, are being explored to make the process more environmentally friendly.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume